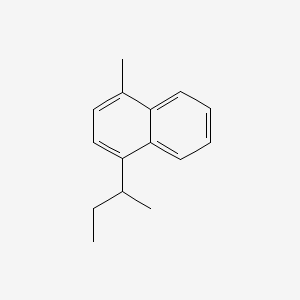
1-Methyl-4-(1-methylpropyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(1-methylpropyl)naphthalene is an organic compound with the molecular formula C15H18 It is a derivative of naphthalene, characterized by the presence of a methyl group and a 1-methylpropyl group attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(1-methylpropyl)naphthalene can be synthesized through various organic reactions. One common method involves the Friedel-Crafts alkylation of naphthalene with 1-chlorobutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. The use of solid acid catalysts derived from zeolites has been explored to enhance the efficiency and selectivity of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-4-(1-methylpropyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can be performed on the naphthalene ring
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid, and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst
Major Products:
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Nitro, sulfo, and halo derivatives of naphthalene
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(1-methylpropyl)naphthalene has found applications in various scientific research fields:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(1-methylpropyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where it acts as a nucleophile and reacts with electrophiles to form substituted products. The presence of the methyl and 1-methylpropyl groups influences the reactivity and selectivity of these reactions .
Vergleich Mit ähnlichen Verbindungen
1-Methylnaphthalene: An isomer with a single methyl group attached to the naphthalene ring.
2-Methylnaphthalene: Another isomer with the methyl group attached at a different position on the naphthalene ring.
1-Ethylnaphthalene: A compound with an ethyl group instead of a methyl group attached to the naphthalene ring.
Uniqueness: 1-Methyl-4-(1-methylpropyl)naphthalene is unique due to the presence of both a methyl and a 1-methylpropyl group, which imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds .
Eigenschaften
CAS-Nummer |
60848-34-2 |
|---|---|
Molekularformel |
C15H18 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
1-butan-2-yl-4-methylnaphthalene |
InChI |
InChI=1S/C15H18/c1-4-11(2)14-10-9-12(3)13-7-5-6-8-15(13)14/h5-11H,4H2,1-3H3 |
InChI-Schlüssel |
ZQTLICGKKLFBOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=CC=C(C2=CC=CC=C21)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















